3-(4-chlorophenyl)-5-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Synthesis Analysis
Quinazolinone and quinazoline derivatives can be synthesized through various methods. One common method is the aza-Wittig reaction, which generally proceeds in cascade with easy operation under mild reaction conditions . Another method involves aromatic nucleophilic substitution .Molecular Structure Analysis
The molecular structure of quinazoline and quinazolinone derivatives is characterized by a fused heterocyclic system . This structure is a key factor in their wide range of biological activities.Chemical Reactions Analysis
Quinazolinone and quinazoline derivatives can undergo various chemical reactions. For example, they can be synthesized via aromatic nucleophilic substitution .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
1,2,3-Triazoles, including the mentioned compound, serve as privileged structural motifs in drug discovery. Their unique features, such as high chemical stability, aromatic character, and hydrogen bonding ability, make them valuable building blocks for designing bioactive molecules. Several medicinal compounds with a 1,2,3-triazole core are already available in the market. For instance, the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole all contain this motif .
Materials Science
The compound’s unique structure and properties make it interesting for materials science. It could be explored for designing functional materials, such as sensors, catalysts, or polymers.
Mechanism of Action
Target of Action
It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . This interaction can lead to changes in the function of these targets, resulting in various biological effects .
Biochemical Pathways
Triazole compounds are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Triazole compounds are known to have a wide range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-5-oxo-N-(thiophen-2-ylmethyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O2S/c22-14-6-3-12(4-7-14)18-19-24-21(29)16-8-5-13(10-17(16)27(19)26-25-18)20(28)23-11-15-2-1-9-30-15/h1-10,26H,11H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHPVOGYZNEPRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-5-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |
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